
2-Ethyl-2-hydroxy-3,4-dihydronaphthalen-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-2-hydroxy-3,4-dihydronaphthalen-1(2H)-one is an organic compound belonging to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various functional groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-hydroxy-3,4-dihydronaphthalen-1(2H)-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of naphthalene with an appropriate acyl chloride, followed by reduction and subsequent functional group modifications. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents are carefully selected to optimize the reaction conditions and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-2-hydroxy-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2-ethyl-2-keto-3,4-dihydronaphthalen-1(2H)-one or 2-ethyl-2-carboxy-3,4-dihydronaphthalen-1(2H)-one.
Reduction: Formation of 2-ethyl-2-hydroxy-3,4-dihydronaphthalen-1-ol.
Substitution: Formation of halogenated derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Ethyl-2-hydroxy-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and ketone groups can form hydrogen bonds and participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethyl-3-hydroxy-1,4-naphthoquinone: Similar structure but with a quinone moiety.
2-Methyl-2-hydroxy-3,4-dihydronaphthalen-1(2H)-one: Similar structure with a methyl group instead of an ethyl group.
2-Ethyl-2-hydroxy-1,4-naphthoquinone: Similar structure with a quinone moiety and an ethyl group.
Uniqueness
2-Ethyl-2-hydroxy-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both hydroxyl and ketone groups allows for diverse chemical transformations and interactions.
Propriétés
Numéro CAS |
78506-99-7 |
|---|---|
Formule moléculaire |
C12H14O2 |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
2-ethyl-2-hydroxy-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C12H14O2/c1-2-12(14)8-7-9-5-3-4-6-10(9)11(12)13/h3-6,14H,2,7-8H2,1H3 |
Clé InChI |
RJODYSFGGBOLHJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CCC2=CC=CC=C2C1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloroethyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14435166.png)
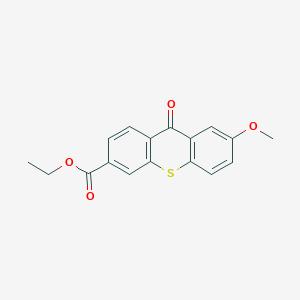
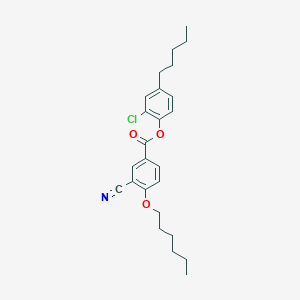
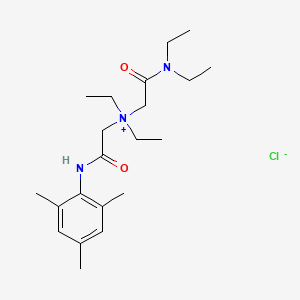
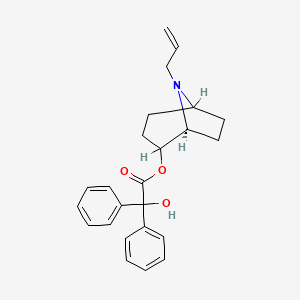
![(2S,3R,4S,5R,6R)-6-[[(6aR,6bS,8aR,9R,10S,12aR,14bR)-9-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B14435194.png)



![6-[2-(5,5-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14435221.png)
![8-Bromo-3-methyl-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one](/img/structure/B14435230.png)

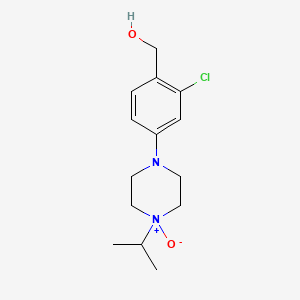
![2-(2-Methoxyphenyl)-N-[2-(4-methylphenyl)propan-2-yl]acetamide](/img/structure/B14435258.png)
